molecular formula C7H6HgNaO3 B13397344 sodium;(4-carboxylatophenyl)mercury;hydrate

sodium;(4-carboxylatophenyl)mercury;hydrate

Cat. No.: B13397344
M. Wt: 361.70 g/mol
InChI Key: BERBQUNVJGVZCX-UHFFFAOYSA-M
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Description

Sodium (4-carboxylatophenyl)mercury hydrate is a chemical compound with the molecular formula C7H6HgNaO3. It is also known as sodium 4-carboxylatophenyl mercury hydrate. This compound is characterized by the presence of a mercury atom bonded to a phenyl ring, which is further substituted with a carboxylate group and a sodium ion. It is a crystalline powder that is slightly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (4-carboxylatophenyl)mercury hydrate typically involves the reaction of 4-carboxyphenylmercury chloride with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The general reaction can be represented as follows:

4-carboxyphenylmercury chloride+sodium hydroxidesodium (4-carboxylatophenyl)mercury hydrate+sodium chloride\text{4-carboxyphenylmercury chloride} + \text{sodium hydroxide} \rightarrow \text{sodium (4-carboxylatophenyl)mercury hydrate} + \text{sodium chloride} 4-carboxyphenylmercury chloride+sodium hydroxide→sodium (4-carboxylatophenyl)mercury hydrate+sodium chloride

Industrial Production Methods

Industrial production of sodium (4-carboxylatophenyl)mercury hydrate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Sodium (4-carboxylatophenyl)mercury hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different mercury-containing species.

    Reduction: It can be reduced to form elemental mercury or other mercury compounds.

    Substitution: The phenyl ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury .

Scientific Research Applications

Sodium (4-carboxylatophenyl)mercury hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium (4-carboxylatophenyl)mercury hydrate involves the interaction of the mercury atom with biological molecules. The mercury atom can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activities. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Hydroxymercury)benzoic acid sodium salt
  • Phenylmercuric acetate
  • Phenylmercuric nitrate

Uniqueness

Sodium (4-carboxylatophenyl)mercury hydrate is unique due to its specific structure, which includes a carboxylate group and a sodium ion. This structure imparts distinct chemical and biological properties, making it suitable for specialized applications in research and industry .

Properties

IUPAC Name

sodium;(4-carboxylatophenyl)mercury;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5O2.Hg.Na.H2O/c8-7(9)6-4-2-1-3-5-6;;;/h2-5H,(H,8,9);;;1H2/q;;+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERBQUNVJGVZCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])[Hg].O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6HgNaO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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